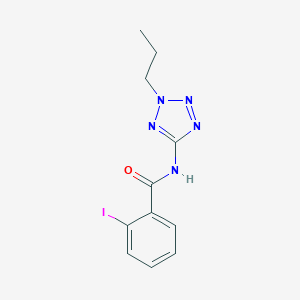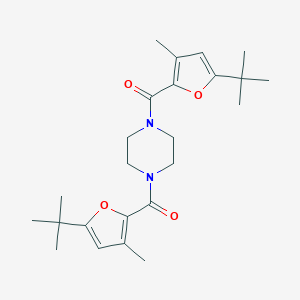
2-iodo-N-(2-propyl-2H-tetraazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-iodo-N-(2-propyl-2H-tetraazol-5-yl)benzamide is a chemical compound that belongs to the class of benzamides It features an iodine atom attached to a benzamide structure, with a tetrazole ring substituted at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N-(2-propyl-2H-tetraazol-5-yl)benzamide typically involves the iodination of a benzamide precursor followed by the introduction of the tetrazole ring. The reaction conditions often require the use of iodine or iodinating agents, along with appropriate solvents and catalysts to facilitate the reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would typically be carried out in a controlled environment with precise monitoring of temperature, pressure, and reaction time to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
2-iodo-N-(2-propyl-2H-tetraazol-5-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The benzamide and tetrazole moieties can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or other nucleophiles can be used to replace the iodine atom.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.
Scientific Research Applications
2-iodo-N-(2-propyl-2H-tetraazol-5-yl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-iodo-N-(2-propyl-2H-tetraazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-iodo-N-(2-propyl-2H-tetrazol-5-yl)benzamide: Similar structure with a chlorine atom instead of iodine.
5-iodo-2-(2-methyl-2H-tetrazol-5-yl)pyridine: Features a pyridine ring instead of a benzamide structure.
Uniqueness
2-iodo-N-(2-propyl-2H-tetraazol-5-yl)benzamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its iodine substitution and tetrazole ring make it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H12IN5O |
|---|---|
Molecular Weight |
357.15g/mol |
IUPAC Name |
2-iodo-N-(2-propyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C11H12IN5O/c1-2-7-17-15-11(14-16-17)13-10(18)8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3,(H,13,15,18) |
InChI Key |
WHXBYBZCFDCVPC-UHFFFAOYSA-N |
SMILES |
CCCN1N=C(N=N1)NC(=O)C2=CC=CC=C2I |
Canonical SMILES |
CCCN1N=C(N=N1)NC(=O)C2=CC=CC=C2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-furylmethyl)-2-{3-[(3-methyl-5-oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)methyl]-1H-indol-1-yl}acetamide](/img/structure/B426100.png)
![{4-[(1-(3-methoxy-4-propoxybenzyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B426101.png)

![N-[(5-{(Z)-[1-(4-chlorophenyl)-3-methyl-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}furan-2-yl)methyl]-N-(2-cyanoethyl)methanesulfonamide](/img/structure/B426108.png)
![3-(4-chlorophenyl)-1-methyl-5-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-2-thioxo-4-imidazolidinone](/img/structure/B426111.png)
![(5E)-5-{[5-(azepan-1-yl)furan-2-yl]methylidene}-1-(2,4-dimethylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B426113.png)
![3-Allyl-5-{[5-(3-bromophenyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B426114.png)
![N-(2-chlorobenzyl)-2-{[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B426115.png)
![2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B426117.png)

![N-cyclopentyl-2-{3-[(3-methyl-5-oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)methyl]-1H-indol-1-yl}acetamide](/img/structure/B426119.png)
![(5E)-5-{4-[(4-chlorophenyl)sulfanyl]benzylidene}-3-(prop-2-en-1-yl)imidazolidine-2,4-dione](/img/structure/B426120.png)
![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B426121.png)
![(5E)-5-[4-(butan-2-yloxy)benzylidene]-1-(2,4-dimethylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B426125.png)
